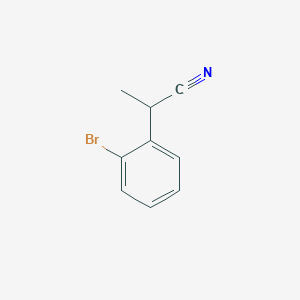

2-(2-Bromophenyl)propanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKUAVIXSOZILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442423 | |

| Record name | 2-(2-bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-10-7 | |

| Record name | 2-(2-bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of the Chemical Compound S Significance in Organic Synthesis

2-(2-Bromophenyl)propanenitrile is a halogenated aromatic nitrile. Its structure, featuring a bromine atom on the phenyl ring and a nitrile group on the propyl chain, makes it a versatile intermediate in organic synthesis. The presence of the bromo- and cyano- functional groups allows for a variety of chemical transformations, positioning it as a valuable building block for more complex molecules.

The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, further expanding its synthetic utility.

While direct and extensive research on this compound is not widely published, its structural analogues, such as 2-(4-Bromophenyl)propanenitrile nih.govnih.gov and other related brominated phenylpropanenitrile derivatives, have been investigated. The research on these related compounds highlights the potential of this class of molecules in the synthesis of various organic frameworks. For instance, the synthesis of related compounds like 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile has been detailed, showcasing the synthetic routes to access such structures.

Scope and Objectives of Research on 2 2 Bromophenyl Propanenitrile

Direct Synthesis Approaches to this compound

The most direct methods for the synthesis of this compound typically involve the formation of the crucial carbon-carbon bond at the α-position to the nitrile group.

Alkylation Reactions of Arylacetonitriles

A primary and well-established method for the synthesis of this compound is the α-alkylation of 2-bromophenylacetonitrile (B96472). This reaction proceeds via the deprotonation of the acidic α-carbon using a strong, non-nucleophilic base, followed by the introduction of a methyl group via an electrophilic methylating agent.

The general mechanism involves the formation of a carbanion intermediate, which is stabilized by the electron-withdrawing nitrile group. The choice of base and solvent is critical to ensure high yields and minimize side reactions. Common bases for this transformation include sodium hydride (NaH), lithium diisopropylamide (LDA), and sodium amide (NaNH2). The subsequent alkylation is typically achieved using methyl iodide (CH3I) or dimethyl sulfate.

A plausible reaction scheme for the direct synthesis of this compound via this method is presented below:

Plausible Reaction Scheme:

2-bromophenylacetonitrile + Strong Base (e.g., LDA) → [2-(2-bromophenyl)acetonitrile carbanion]

[2-(2-bromophenyl)acetonitrile carbanion] + CH₃I → this compound

This approach is highly versatile and is a cornerstone in the synthesis of α-substituted arylacetonitriles.

Intramolecular Cyclization Routes via Benzyne (B1209423) Intermediates

Benzyne intermediates are highly reactive species that can participate in a variety of cycloaddition and nucleophilic addition reactions. beilstein-journals.org In principle, an intramolecular cyclization involving a benzyne could be envisioned for the synthesis of cyclic structures, but its application for the direct formation of an acyclic propanenitrile derivative like this compound is not a conventional or documented pathway.

The generation of benzyne typically requires a 1,2-dihaloarene or a 2-halophenyltriflate and a strong base or fluoride (B91410) source. beilstein-journals.org A hypothetical intramolecular route to a related cyclic structure might involve a suitably substituted precursor that could generate a benzyne and then undergo cyclization with a tethered nitrile-containing side chain. However, the literature reviewed does not provide specific examples of this type of reaction leading to the target compound or its close analogues. Such reactions are more commonly employed for the synthesis of fused heterocyclic systems. For instance, on-surface reactions of aryl nitriles on a gold surface can lead to intermolecular coupling and intramolecular cyclization to form complex polycyclic aromatic structures. rsc.org

Synthesis of Related Bromophenyl Propanenitrile Structures and Derivatives

The modification of the propanenitrile backbone or the aromatic ring allows for the creation of a diverse library of related compounds with varying properties and potential applications.

Preparation of α-Substituted 2-Bromophenylpropanenitriles

The synthesis of α-substituted derivatives of 2-bromophenylpropanenitrile can be achieved through methods analogous to those described in section 2.1.1, by employing different electrophiles in the alkylation step. For example, using benzyl (B1604629) bromide instead of methyl iodide would yield 2-benzyl-2-(2-bromophenyl)propanenitrile.

Furthermore, the introduction of other functional groups at the α-position is also possible. The synthesis of 2-bromo-2-cyanoacetamide (B75607) has been reported, which represents an α-brominated derivative. google.com This compound is prepared by the direct bromination of 2-cyanoacetamide (B1669375) in a suitable solvent like benzene (B151609). google.com This suggests that direct halogenation at the α-position of this compound could be a viable route to α-halo derivatives.

Stereoselective methods for the α-alkylation of related nitrile compounds have also been developed. For example, the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been demonstrated to produce optically active α-substituted azetidine-2-carbonitriles. nih.gov This highlights the potential for developing enantioselective routes to chiral α-substituted 2-bromophenylpropanenitriles.

Routes to Propynenitrile Analogues with Bromophenyl Moieties

Propynenitriles are valuable building blocks in organic synthesis. A one-pot, base-induced methodology has been developed for the efficient synthesis of propynenitriles from β-oxonitriles. cdnsciencepub.com This method has been successfully applied to the synthesis of 3-(2-bromophenyl)-2-propynenitrile.

The reaction involves the treatment of a 3-oxo-3-arylpropionitrile with a reagent system that facilitates elimination to form the carbon-carbon triple bond. This transition-metal-free approach offers high yields and good functional group tolerance. cdnsciencepub.com The table below summarizes the synthesis of 3-(2-bromophenyl)-2-propynenitrile and a related analogue.

| Starting Material | Product | Yield (%) | Reference |

| 3-(2-Bromophenyl)-3-oxopropanenitrile | 3-(2-Bromophenyl)-2-propynenitrile | 90 | cdnsciencepub.com |

| 3-(4-Bromophenyl)-3-oxopropanenitrile | 3-(4-Bromophenyl)-2-propynenitrile | 90 | cdnsciencepub.com |

Catalytic Strategies in this compound Synthesis

Modern catalytic methods, particularly those employing transition metals, offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While a direct catalytic synthesis of this compound was not found in the reviewed literature, several catalytic reactions on related substrates demonstrate the potential of this approach.

Palladium-catalyzed reactions are widely used for the functionalization of aryl halides. For instance, the palladium-catalyzed amination of 2-triflatotropone with various anilines has been reported to produce 2-anilinotropones in good yields. nih.gov Similarly, a palladium-catalyzed tandem reaction of 2-(2-bromobenzylidene)cyclobutanone with 2-alkynylphenol has been developed for the synthesis of complex fused polycycles. rsc.org These examples showcase the ability of palladium catalysts to activate bromo-aromatic compounds for cross-coupling reactions. It is conceivable that a palladium-catalyzed cross-coupling reaction between a zincated propanenitrile derivative and 1,2-dibromobenzene (B107964) could be a potential route.

Copper catalysis also presents viable strategies. An efficient copper-catalyzed C-alkylation of nitroalkanes with α-bromonitriles has been developed, providing access to β-cyanonitroalkanes. nih.gov This method's high tolerance for various functional groups suggests its potential applicability in the synthesis of complex nitrile-containing molecules.

These catalytic methodologies, while not directly yielding this compound, provide a foundation for the future development of more efficient and selective catalytic routes to this compound and its derivatives.

Palladium-Catalyzed Coupling and Functionalization Reactions

Palladium catalysis stands as a cornerstone for the synthesis of α-aryl nitriles. The most direct conceptual approach for synthesizing this compound via this method is the α-arylation of propanenitrile with a suitable 2-bromophenyl electrophile, such as 1,2-dibromobenzene or 1-bromo-2-iodobenzene (B155775).

The catalytic cycle for such a transformation generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium enolate of propanenitrile. This key step requires a base to deprotonate the α-carbon of the nitrile. Subsequent reductive elimination from the palladium(II) intermediate yields the desired this compound and regenerates the Pd(0) catalyst.

Challenges in palladium-catalyzed cyanation and α-arylation of nitriles include catalyst poisoning by the cyanide or nitrile functionality. nih.gov To circumvent this, specific ligand and precatalyst systems have been developed. For instance, the use of palladacycle precatalysts has proven effective in creating highly active catalysts in situ, capable of facilitating these challenging couplings even with less reactive aryl chlorides. nih.gov

A plausible reaction scheme is the coupling of propanenitrile with 1,2-dibromobenzene. The selectivity of the reaction, favoring mono-arylation, is a critical aspect.

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Nitriles

| Catalyst/Precatalyst | Ligand | Base | Solvent | Key Features |

|---|---|---|---|---|

| Pd₂(dba)₃ | Buchwald or Hartwig type phosphine (B1218219) ligands (e.g., XPhos, RuPhos) | Strong non-nucleophilic bases (e.g., NaOtBu, LHMDS) | Toluene, Dioxane | Broad substrate scope, high functional group tolerance. nih.gov |

| Palladacycle (e.g., G3-XPhos) | (Implicit in precatalyst) | Potassium Phosphate | Toluene/Water | High activity, circumvents catalyst poisoning issues. nih.gov |

| [PdCl(allyl)]₂ | NiXantPhos | LiN(SiMe₃)₂ | THF | Effective for weakly acidic C-H bonds, such as those alpha to sulfur. nih.gov |

This table presents generalized conditions from literature for similar transformations, applicable to the synthesis of the target compound.

Enantioselective Synthetic Platforms for Chiral this compound

The synthesis of enantiomerically pure this compound requires asymmetric catalytic methods. While specific literature for this exact molecule is sparse, established enantioselective platforms for the synthesis of chiral 2-aryl nitriles can be applied. These strategies typically involve either the use of a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral nucleophile or electrophile, or the use of a chiral auxiliary.

One prominent strategy is the asymmetric arylation of a propanenitrile enolate. This can be achieved using a palladium catalyst complexed with a chiral phosphine ligand. The chiral environment created by the ligand induces enantioselectivity in the C-C bond-forming reductive elimination step.

Another approach involves the development of chiral synthons. For example, methods for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines often rely on the reductive cyclization of ketimines derived from a chiral sulfinamide auxiliary. nih.gov A similar strategy could be envisioned where a chiral auxiliary directs the stereoselective addition of a 2-bromophenyl group to a nitrile-containing substrate.

Chiral phosphoric acids have also emerged as powerful catalysts for a variety of asymmetric transformations, including the construction of axially chiral biaryls. rsc.org Such catalysts could potentially be used in a central-to-axial chirality relay to form the chiral center in this compound.

Table 2: Potential Enantioselective Strategies

| Strategy | Catalyst/Auxiliary Type | General Principle | Potential Application |

|---|---|---|---|

| Asymmetric α-Arylation | Pd(0) with Chiral Ligand (e.g., BINAP derivatives) | The chiral ligand creates an asymmetric environment around the metal center, leading to enantioselective reductive elimination. | Direct arylation of propanenitrile with 1,2-dibromobenzene. |

| Chiral Auxiliary | Evans oxazolidinones or Ellman's sulfinamide | The auxiliary is temporarily attached to the substrate to direct the stereoselective introduction of the aryl group. | Alkylation of a chiral glycine (B1666218) or alanine (B10760859) enolate equivalent followed by conversion to the nitrile. |

| Organocatalysis | Chiral Phosphoric Acid | Activation of the electrophile and/or nucleophile through hydrogen bonding to control the stereochemical outcome. rsc.org | Asymmetric conjugate addition to an α,β-unsaturated nitrile with a 2-bromophenyl nucleophile. |

This table outlines general strategies that could be adapted for the enantioselective synthesis of the target compound.

Exploration of Other Transition Metal-Catalyzed Transformations

While palladium is a dominant force in cross-coupling chemistry, other transition metals offer alternative reactivity and can sometimes provide superior results, especially in terms of cost or specific functional group tolerance.

Nickel Catalysis: Nickel catalysts are often used for cross-coupling reactions and are particularly effective for reactions involving aryl chlorides or for reductive coupling processes. scholaris.ca A nickel-catalyzed reductive cross-coupling between an activated propanenitrile derivative (e.g., an NHPI ester) and an aryl halide like 1-bromo-2-iodobenzene is a viable route. scholaris.ca These reactions often use a stoichiometric reductant, such as zinc dust. Nickel catalysis has also been shown to be effective for the cross-coupling of bromophenols with Grignard reagents, demonstrating its utility with brominated aromatics. nih.gov

Copper Catalysis: Copper-catalyzed reactions, particularly the Rosenmund-von Braun reaction, are classic methods for synthesizing aryl nitriles. nih.gov More modern copper-catalyzed couplings are also known. For instance, copper(II)-catalyzed etherification of alcohols with organoboron compounds has been developed, suggesting the potential for copper to mediate C-C bond formation under the right conditions. nih.gov Copper-catalyzed methods for producing 2-arylpyrrolidines from vinylarenes also highlight its capability in forming C-C bonds adjacent to a nitrogen-containing group. nih.gov

Industrial and Patent Literature Perspectives on Synthetic Routes

The industrial synthesis of fine chemicals like this compound and its analogues prioritizes cost, safety, efficiency, and scalability. Patent literature provides a valuable window into these industrially relevant methods and process innovations.

Analysis of Reported Industrial Scale Synthetic Methods

While specific industrial methods for this compound are not widely published, analysis of patents for structurally related compounds, such as intermediates for the drug Ivabradine, offers significant insights. The synthesis of Ivabradine often starts from compounds like 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. google.com

One patented industrial route to this analogue involves the reaction of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene with the anion of acetonitrile (B52724). google.com This is a classic alkylation reaction. The process details highlight key industrial considerations:

Starting Material Synthesis: The dibrominated starting material is prepared via bromination of a precursor, with a focus on achieving high yield (95%) and purity through recrystallization. google.com

Reaction Conditions: The alkylation is performed at very low temperatures (-60 °C) using strong bases like n-butyllithium to generate the acetonitrile anion. google.com The use of such reagents and temperatures on an industrial scale requires specialized equipment and stringent safety protocols.

Work-up and Purification: The process involves aqueous work-up, extraction with common industrial solvents (ethyl acetate), and purification by chromatography or recrystallization to isolate the final product. google.com

Examination of Patent-Protected Methodologies and Process Innovations

Patents often protect novel processes that offer advantages over existing methods. For the synthesis of 2-arylpropionitriles, several innovations have been reported.

A notable innovation is detailed in patent CN101565388B , which describes a "green" approach to synthesizing 2-arylpropionitrile compounds. google.com This method avoids traditional, often hazardous, reagents by using:

Catalyst: An ionic liquid (e.g., 1-butyl-3-methylimidazolium acetate) is used as a recyclable catalyst.

Reagent: Dimethyl carbonate (DMC) serves as an environmentally benign methylating agent, replacing toxic reagents like methyl iodide or dimethyl sulfate.

Conditions: The reaction proceeds at elevated temperatures (120-180°C) in an autoclave, leading to high yields (e.g., 82% for 2-phenylpropionitrile). google.com

This patented process represents a significant step towards more sustainable industrial chemical production.

In the context of enantioselective synthesis, patents for Ivabradine disclose specific optical resolution methods. Patent WO2010072409A1 describes an improved process for resolving a key amine intermediate using mandelic acid as the resolving agent, which is noted to give surprisingly good results, even on an industrial scale. google.com This highlights how innovations in classical resolution can be more practical for large-scale production than complex asymmetric syntheses.

Reactivity and Chemical Transformations of 2 2 Bromophenyl Propanenitrile

Transformations Involving the Nitrile Functionality

The nitrile group is a highly versatile functional group that can undergo a variety of transformations, primarily characterized by nucleophilic additions to the electrophilic carbon atom of the C≡N triple bond.

Nucleophilic Additions and Subsequent Cyclizations

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. This initial addition can be followed by intramolecular reactions, particularly when the nucleophile is part of a larger molecule or when a reactive intermediate is formed, leading to the synthesis of heterocyclic compounds.

One common transformation is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. nih.govsemanticscholar.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid, which protonates the nitrogen, activating the nitrile for attack by water. semanticscholar.orgmdpi.com The reaction proceeds through an amide intermediate. semanticscholar.org

| Reagent/Conditions | Product | Reference |

| H₃O⁺, Δ | 2-(2-Bromophenyl)propanoic acid | nih.gov |

| NaOH, H₂O, Δ then H₃O⁺ | 2-(2-Bromophenyl)propanoic acid | semanticscholar.org |

Furthermore, the nitrile group can participate in cyclization reactions to form various heterocycles. For instance, treatment with suitable reagents can lead to the formation of imidazole, oxazole, or isothiazole derivatives. arkat-usa.org While specific examples for 2-(2-bromophenyl)propanenitrile are not extensively documented, the general reactivity pattern of α-aminonitriles, which can be derived from this compound, showcases their utility in synthesizing five-membered heterocycles. arkat-usa.org

Reductions to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, providing a valuable route to 2-(2-bromophenyl)propan-1-amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. masterorganicchemistry.comlibretexts.org

Catalytic hydrogenation is an industrially significant method for the reduction of nitriles to primary amines. nih.gov This process often employs catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide under a hydrogen atmosphere. libretexts.orgnih.gov The reaction conditions, such as temperature, pressure, and the choice of catalyst and solvent, can influence the selectivity towards the primary amine and minimize the formation of secondary and tertiary amine byproducts. nih.gov

| Reducing Agent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(2-Bromophenyl)propan-1-amine | masterorganicchemistry.com |

| H₂, Pd/C | 2-(2-Bromophenyl)propan-1-amine | libretexts.org |

| H₂, Raney Nickel | 2-(2-Bromophenyl)propan-1-amine | nih.gov |

Reactivity of the Bromophenyl Moiety

The bromine atom on the phenyl ring opens up a vast area of chemical transformations, particularly through transition metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Halogen-Based Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. chemicalbook.comuit.nonih.gov This method is widely used for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. semanticscholar.orgnih.govfrontiersin.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. mdpi.commdpi.com

Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. masterorganicchemistry.comnih.gov

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Organoboron reagent | Pd catalyst, Base | Biaryl |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Arylamine |

Substitution and Elimination Pathways

Aryl halides like this compound are generally resistant to classical nucleophilic aromatic substitution (SNAAr) unless activated by strong electron-withdrawing groups ortho or para to the halogen. bme.hu The nitrile group itself is electron-withdrawing, which could potentially facilitate such reactions under forcing conditions.

Elimination reactions involving the aryl bromide are not typical. However, under very strong basic conditions, an elimination-addition mechanism via a benzyne (B1209423) intermediate could theoretically occur, though this is less common for simple aryl bromides. libretexts.org

Stereoselective and Diastereoselective Reactions

The presence of a chiral center at the carbon atom bearing the nitrile and the bromophenyl groups means that this compound can exist as a pair of enantiomers. Reactions that differentiate between these enantiomers or create new stereocenters in a controlled manner are of significant interest.

While specific studies on stereoselective reactions of this compound are not widely reported, general principles of stereocontrol can be applied. For instance, reactions involving the chiral center could proceed with retention or inversion of configuration depending on the mechanism. Diastereoselective reactions could be envisaged if a new stereocenter is introduced into the molecule, with the existing chiral center influencing the stereochemical outcome of the reaction. The stereoselectivity of such reactions can be influenced by factors such as the choice of reagents, catalysts, and reaction conditions.

Enantioselective Transformations to Chiral Derivatives

Enantioselective transformations aim to produce a single enantiomer of a chiral compound from a racemic mixture or a prochiral precursor. For this compound, which is typically synthesized as a racemic mixture, enantioselective methods are crucial for isolating or producing the individual (R)- and (S)-enantiomers. Key strategies include enzymatic kinetic resolution and asymmetric catalysis.

One prominent method for resolving racemic nitriles is enzymatic kinetic resolution . This technique utilizes enzymes, often lipases, that selectively catalyze the transformation of one enantiomer over the other. For instance, in a process analogous to the resolution of other 2-arylpropionic acid precursors like ibuprofen, a lipase could be used to selectively hydrolyze one enantiomer of a derivative of this compound to the corresponding carboxylic acid, leaving the other enantiomer unreacted. Lipases from fungal sources such as Candida rugosa and Rhizomucor miehei have been extensively studied for such resolutions nih.gov. The success of this method relies on the enzyme's ability to differentiate between the two enantiomers, leading to a high enantiomeric excess (e.e.) of the desired product.

Another approach is reductive enzymatic dynamic kinetic resolution , which has been successfully applied to related compounds like racemic 2-phenylpropanal nih.govresearchgate.net. In a hypothetical application to a derivative of this compound, this process would involve the in-situ racemization of the starting material while one enantiomer is selectively reduced by an oxidoreductase, theoretically allowing for a 100% yield of a single enantiomeric product nih.gov.

Data from a study on the reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal, a structurally similar compound, illustrates the potential of this approach.

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) |

| CtXR D51A Mutant | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | 93.1% |

This table is based on data for a related compound and is for illustrative purposes.

Diastereoselective Synthesis of Novel Derivatives

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one, resulting in the preferential formation of one diastereomer over others. A common and powerful strategy to achieve this is through the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction wikipedia.orgsigmaaldrich.com.

For this compound, a chiral auxiliary could be attached to a modified form of the molecule, for example, by converting the nitrile group to a carboxylic acid and then forming an amide with a chiral amine. The presence of the chiral auxiliary would then influence the stereoselectivity of reactions at a different position in the molecule. For instance, in diastereoselective alkylation, the chiral auxiliary shields one face of the molecule, forcing an incoming electrophile to attack from the less hindered side researchgate.net.

Oxazolidinones, often derived from readily available amino acids, are widely used chiral auxiliaries that have proven effective in directing aldol reactions and alkylations . For example, an N-acyl oxazolidinone derived from 2-(2-bromophenyl)propanoic acid could undergo highly diastereoselective enolate alkylation. The stereochemical outcome is dictated by the structure of the chiral auxiliary wikipedia.org. After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse.

The following table presents representative data on the diastereoselective alkylation of N-acyl oxazolidinones, demonstrating the high levels of stereocontrol achievable with this methodology.

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propanoyl-oxazolidinone | Benzyl (B1604629) bromide | >99% |

| (S)-4-benzyl-2-oxazolidinone | N-acetyl-oxazolidinone | Allyl iodide | 95% |

This table illustrates the effectiveness of chiral auxiliaries in related systems and is for conceptual demonstration.

Another strategy involves diastereoselective conjugate addition reactions to α,β-unsaturated amides or lactams derived from a chiral precursor nih.gov. This approach could be adapted to derivatives of this compound to introduce new stereocenters with high diastereoselectivity.

Despite a thorough search for mechanistic investigations involving this compound, publicly available scientific literature lacks the specific detailed studies required to construct the requested article. Research focusing on the explicit intramolecular nucleophilic attack pathways, benzyne-mediated reaction mechanisms, specific palladium and iridium-catalyzed reaction mechanisms, and reaction kinetic studies for this compound is not present in the retrieved search results.

While general principles of these reaction types on analogous compounds exist, applying them to this compound without specific experimental or computational data for this exact molecule would be speculative and would not meet the required standard of scientific accuracy. The provided outline demands a level of detail—including specific pathways, intermediates, catalytic cycles, and kinetic data—that is not available in the current body of literature found.

Therefore, it is not possible to generate the requested article with the specified structure and content inclusions while adhering to the strict requirements for scientific accuracy and focus on "this compound" alone. Information on related but distinct chemical compounds cannot be substituted to fulfill the request.

Mechanistic Investigations of Reactions Involving 2 2 Bromophenyl Propanenitrile

Proposed Mechanistic Pathways for Selective Transformations

The chemical reactivity of 2-(2-bromophenyl)propanenitrile allows for several selective transformations, primarily leveraging the aryl bromide and the nitrile functional groups. Mechanistic investigations have pointed towards pathways involving organometallic intermediates and transition-metal-catalyzed cyclizations. These reactions are crucial for the synthesis of complex molecular architectures, including precursors to pharmacologically active compounds.

Grignard Reagent Addition to the Nitrile Group

One of the primary selective transformations of this compound involves the addition of a Grignard reagent to the electrophilic carbon of the nitrile group. This reaction is a classic method for the formation of ketones from nitriles and is particularly relevant in the synthesis of phencyclidine (PCP) analogs, where this compound can serve as a key precursor. nih.gov

The proposed mechanism for the reaction of this compound with a Grignard reagent, such as cyclohexylmagnesium bromide, proceeds through a nucleophilic addition pathway. The carbon atom of the Grignard reagent is strongly nucleophilic and attacks the nitrile carbon, breaking the pi bonds of the nitrile.

The reaction is proposed to proceed via the following steps:

Formation of the Iminomagnesium Complex: The nucleophilic carbon of the cyclohexylmagnesium bromide attacks the electrophilic carbon of the nitrile group in this compound. This addition results in the formation of a nitrogen-magnesium bond, yielding an iminomagnesium halide intermediate.

Hydrolysis: The iminomagnesium complex is subsequently hydrolyzed by the addition of an aqueous acid. The imine intermediate is protonated to form an iminium ion, which is then attacked by water. A series of proton transfers and the elimination of ammonia lead to the formation of the final ketone product.

Reaction Scheme: Grignard Reaction with this compound

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + Cyclohexylmagnesium bromide | Iminomagnesium bromide complex | Nucleophilic attack of the Grignard reagent on the nitrile carbon. |

| 2 | Iminomagnesium bromide complex + H₃O⁺ | 1-(2-Bromophenyl)-1-cyclohexylpropan-1-one | Hydrolysis of the intermediate to yield the corresponding ketone. |

This mechanistic pathway highlights the selective transformation of the nitrile group while leaving the aryl bromide moiety intact, which can then be utilized in subsequent reactions.

Palladium-Catalyzed Intramolecular Cyclization (Heck Reaction)

While this compound itself does not possess the necessary alkene functionality for a direct intramolecular Heck reaction, its derivatives can be designed to undergo this powerful carbon-carbon bond-forming transformation. The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org An intramolecular version of this reaction can be a highly selective method for the synthesis of cyclic and heterocyclic compounds.

For a derivative of this compound to undergo an intramolecular Heck reaction, an alkene moiety must be introduced into the molecule, typically attached to the nitrogen of a derivative or through the alkyl chain. The proposed mechanistic pathway for such a reaction generally follows the established catalytic cycle of the Heck reaction.

The proposed catalytic cycle involves the following key steps:

Oxidative Addition: A palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the carbon-bromine bond of the 2-bromophenyl group. This step forms a square planar palladium(II) complex.

Migratory Insertion (Carbopalladation): The alkene moiety within the same molecule coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a five- or six-membered ring containing a palladium-carbon sigma bond.

β-Hydride Elimination: For the catalytic cycle to regenerate, a β-hydride elimination occurs from the newly formed alkyl-palladium intermediate. This step forms the cyclized product containing a double bond and a hydridopalladium(II) complex.

Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the palladium(0) catalyst and a protonated base, thus completing the catalytic cycle.

The regioselectivity of the β-hydride elimination often favors the formation of the more thermodynamically stable double bond.

Catalytic Cycle: Intramolecular Heck Reaction

| Step | Intermediate | Process |

| I | Pd(0)L₂ | Oxidative addition of the aryl bromide. |

| II | Aryl-Pd(II)-Br(L)₂ | Coordination and migratory insertion of the intramolecular alkene. |

| III | Alkyl-Pd(II)-Br(L)₂ (cyclic) | Syn β-hydride elimination. |

| IV | (Alkene)Pd(II)-H(Br)(L)₂ | Reductive elimination of HBr (facilitated by base). |

This mechanistic pathway allows for the selective construction of complex polycyclic systems from appropriately substituted derivatives of this compound. The efficiency and selectivity of the reaction can be influenced by the choice of palladium catalyst, ligands, base, and solvent. nih.govresearchgate.netscispace.com

Applications of 2 2 Bromophenyl Propanenitrile As a Synthetic Building Block

Construction of Complex Organic Molecules

The strategic placement of the bromine atom and the nitrile group on the propane backbone makes 2-(2-Bromophenyl)propanenitrile a powerful tool for synthetic chemists. This arrangement facilitates the construction of both cyclic and acyclic systems with a high degree of functional group tolerance and stereochemical control.

Formation of Heterocyclic Systems, including Benzocyclobutanes

The presence of the ortho-bromine atom on the phenyl ring of this compound provides a handle for intramolecular cyclization reactions, a key strategy for the synthesis of various heterocyclic and carbocyclic systems. One notable application is in the formation of benzocyclobutanes, strained four-membered ring systems fused to a benzene (B151609) ring. These motifs are valuable intermediates in the synthesis of more complex molecules due to their ability to undergo ring-opening reactions to generate ortho-quinodimethanes.

While direct examples of the cyclization of this compound to form benzocyclobutane-1-carbonitrile are not extensively documented in readily available literature, the principle is based on well-established radical cyclization methodologies. The general approach involves the generation of an aryl radical at the ortho-position of the phenyl ring, which can then attack the nitrile group or an adjacent carbon to form the four-membered ring. This process is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride. The efficiency of such cyclizations can be influenced by factors such as reaction conditions and the presence of activating groups.

The broader utility of ortho-haloaryl compounds in radical cyclizations to form a variety of fused ring systems is well-documented. These reactions provide a powerful method for the construction of complex polycyclic frameworks.

Synthesis of Multi-Substituted Aryl and Aliphatic Scaffolds

The bromine atom in this compound serves as a versatile functional group for the introduction of various substituents onto the aromatic ring through cross-coupling reactions. This allows for the synthesis of a wide array of multi-substituted arylpropanenitrile derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. nih.govrsc.org

In a typical Suzuki-Miyaura coupling reaction, this compound can be reacted with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the bromine atom. This methodology provides access to a diverse range of biarylpropanenitrile derivatives, which are important structural motifs in many biologically active compounds and advanced materials. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly versatile tool for molecular construction.

The resulting multi-substituted arylpropanenitriles can then be further elaborated by transformations of the nitrile group, leading to a diverse set of complex molecules with tailored properties.

Role in the Synthesis of Specific Chemical Intermediates

Beyond its utility in building complex carbon skeletons, this compound also serves as a valuable precursor to key chemical intermediates, including carboxylic acids and amines, as well as more specialized structures like advanced ligands and catalysts.

Precursors to Carboxylic Acids and Amine Compounds

The nitrile functional group in this compound can be readily transformed into other important functional groups, namely carboxylic acids and primary amines.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-Bromophenyl)propanoic acid. Acid-catalyzed hydrolysis is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Reduction to Amines: The nitrile group can be reduced to a primary amine, 2-(2-Bromophenyl)propan-1-amine, using various reducing agents. Common methods include catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, or chemical reduction with reagents like lithium aluminum hydride (LiAlH4). The choice of reducing agent can depend on the presence of other functional groups in the molecule. The resulting chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

The ability to convert the nitrile group to either a carboxylic acid or an amine significantly enhances the synthetic utility of this compound, allowing for its incorporation into a wide range of target molecules.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H2SO4 (aq), heat or NaOH (aq), heat then H3O+ | 2-(2-Bromophenyl)propanoic acid |

| Reduction | H2, Pd/C or LiAlH4 then H2O | 2-(2-Bromophenyl)propan-1-amine |

Intermediates for Advanced Ligands and Catalysts

While specific examples of the direct use of this compound in the synthesis of advanced ligands are not prominently reported, its derivatives, particularly the corresponding phosphines and amines, are key components in the design of sophisticated ligands for transition metal catalysis.

The bromo-functionalized aryl scaffold provides a point of attachment for phosphine (B1218219) groups, which are crucial for the activity and selectivity of many catalytic systems. For instance, the bromine atom can be replaced with a diphenylphosphine group via a nucleophilic substitution reaction with lithium diphenylphosphide or through a palladium-catalyzed phosphination reaction. The resulting phosphine ligand, incorporating the 2-propylnitrile moiety, could then be used to chelate to a metal center.

Similarly, the amine derivative obtained from the reduction of the nitrile group can be further functionalized to create bidentate or tridentate ligands. These ligands can coordinate with various transition metals to form complexes with potential applications in asymmetric catalysis, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, influenced by the substituents on the aromatic ring and the propane backbone, can be fine-tuned to optimize the performance of the catalyst.

The development of new ligands is a critical area of research in catalysis, and versatile building blocks like this compound offer a platform for the creation of novel ligand architectures with tailored properties for specific catalytic applications.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Bromophenyl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons within the molecule. For 2-(2-Bromophenyl)propanenitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton, and the methyl protons.

The aromatic protons on the bromophenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The splitting pattern of these signals can help determine the substitution pattern on the benzene (B151609) ring. The methine proton (CH) adjacent to the nitrile and phenyl groups is expected to resonate at a specific chemical shift, and its multiplicity will be influenced by the neighboring methyl protons. The methyl (CH₃) protons will appear as a distinct signal, likely a doublet due to coupling with the methine proton.

Detailed research findings on the ¹H NMR of similar structures, such as 2-bromopropane, can provide comparative insights into the expected chemical shifts and coupling constants.

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the nitrile group (C≡N) typically appears in the range of δ 115-125 ppm. wisc.edu The carbon atoms of the aromatic ring will show signals in the aromatic region (δ 100-150 ppm), with the carbon atom attached to the bromine atom exhibiting a characteristic chemical shift. The aliphatic carbons, the methine (CH) and methyl (CH₃) carbons, will resonate in the upfield region of the spectrum. For instance, in 2-bromo-2-methylpropane, the carbon attached to the bromine atom appears at approximately 62.5 ppm, while the methyl carbons are observed around 36.4 ppm. docbrown.info Similarly, for 2-bromopropane, the carbon bearing the bromine atom is found at a specific chemical shift, and the equivalent methyl carbons show a single resonance. docbrown.info These examples help in predicting the approximate chemical shifts for the aliphatic carbons in this compound.

| Functional Group | Predicted ¹³C NMR Chemical Shift (ppm) |

| Nitrile (C≡N) | 115-125 |

| Aromatic (C-Br) | Specific to environment |

| Aromatic (C-H) | 100-150 |

| Methine (CH) | Dependent on substituents |

| Methyl (CH₃) | Upfield region |

This table presents predicted chemical shift ranges based on typical values for the respective functional groups.

When one-dimensional NMR spectra are complex or ambiguous, two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. usask.cascribd.com For this compound, a COSY spectrum would show cross-peaks between the methine proton and the methyl protons, confirming their adjacent relationship. It would also show correlations between adjacent aromatic protons, aiding in the assignment of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. usask.ca An HSQC spectrum of the target compound would show a correlation peak between the methine proton and the methine carbon, as well as between the methyl protons and the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nist.gov The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of the bromine atom, the nitrile group, or cleavage of the bond between the aliphatic chain and the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) spectroscopy, is a powerful non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. mdpi.com This allows for the identification of specific functional groups present in the compound.

Infrared (IR) spectroscopy is a cornerstone technique for the functional group analysis of this compound. By measuring the absorption of infrared radiation at various wavelengths, a spectrum is generated that reveals the characteristic vibrational frequencies of the bonds within the molecule.

| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** |

| Nitrile (C≡N) Stretch | 2200 - 2300 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Carbon-Bromine (C-Br) Stretch | 500 - 700 |

This table presents the expected infrared absorption ranges for the key functional groups in this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for determining the purity of this compound and for its separation from reaction mixtures or impurities. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas chromatography (GC) is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. amazonaws.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its affinity for the stationary phase.

For the analysis of this compound, a non-polar or moderately polar capillary column, such as one coated with a polysiloxane-based stationary phase, would be suitable. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. By coupling the gas chromatograph to a mass spectrometer (GC-MS), not only can the purity be assessed, but the molecular weight and fragmentation pattern of the compound can also be determined, providing definitive structural confirmation. researchgate.netdss.go.th This hyphenated technique is particularly powerful for identifying and quantifying trace impurities. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both the analytical determination of purity and the preparative separation of this compound. Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte.

For analytical purposes, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the compound's hydrophobicity. The retention time of this compound would be a key parameter for its identification and quantification. A UV detector is often employed for detection, as the aromatic ring of the compound absorbs UV light.

For preparative HPLC, the same principles apply but on a larger scale, allowing for the isolation of pure this compound from a mixture. This is particularly useful for obtaining high-purity material for further research or as a reference standard.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |

| Gas Chromatography (GC) | Polysiloxane-based capillary column | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | C18-modified silica (B1680970) (Reversed-Phase) | Acetonitrile/Water or Methanol/Water mixture | UV Detector |

This table summarizes typical conditions for the chromatographic analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions that synthesize or involve this compound. libretexts.org A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel.

The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. The position of the spots can be visualized under UV light, and the retention factor (Rf value) can be calculated for each spot. youtube.com By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be easily tracked. TLC is also useful for a quick assessment of the purity of the final product.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This method involves irradiating a single crystal of this compound with a beam of X-rays and analyzing the resulting diffraction pattern. mdpi.com

In-depth Analysis of this compound through Computational Chemistry

A comprehensive review of theoretical investigations into the molecular characteristics and reactivity of this compound remains a developing area of scientific inquiry. While specific computational studies exclusively focused on this compound are not extensively available in publicly accessible research, we can explore the application of established theoretical methods to elucidate its properties. This article outlines the framework for such computational investigations, detailing the methodologies that would be employed to understand the compound's behavior at a molecular level.

Computational Chemistry and Theoretical Investigations of 2 2 Bromophenyl Propanenitrile

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules. For a compound like 2-(2-Bromophenyl)propanenitrile, these methods can offer insights that are complementary to experimental data, and in some cases, can predict properties that are difficult to measure in a laboratory setting.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules.

DFT calculations can be employed to predict key thermochemical data for this compound and its reactions. By calculating the optimized geometries of reactants, transition states, and products, it is possible to determine enthalpies and Gibbs free energies of reaction. This information is crucial for understanding the feasibility and spontaneity of chemical transformations. Furthermore, the energy difference between the reactants and the transition state provides the activation energy, a critical parameter for predicting reaction rates.

Table 1: Hypothetical Thermochemical Data for a Reaction Involving this compound

| Parameter | Value (kcal/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | -25.5 |

| Gibbs Free Energy of Reaction (ΔG) | -22.1 |

| Activation Energy (Ea) | 15.3 |

Note: This data is illustrative and not based on published experimental or computational results for this specific compound.

The electronic properties of a molecule are fundamental to its reactivity. DFT can be used to calculate various electronic descriptors. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions of this compound. This is often achieved through the calculation of molecular electrostatic potential (MEP) maps. Additionally, analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is key to understanding its role in chemical reactions. The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, further clarifies the electronic landscape of the molecule.

A critical aspect of studying reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT is used to locate and verify transition state structures. By analyzing the vibrational frequencies of the transition state (which should have exactly one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that they have located the correct saddle point on the potential energy surface. Understanding the geometry and electronic structure of the transition state is invaluable for optimizing reaction conditions to favor desired products and increase reaction yields.

While DFT provides a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior. Molecular dynamics (MD) simulations, using force fields derived from quantum mechanical calculations or experimental data, can simulate the movement of atoms in this compound over time. This can reveal conformational changes, interactions with solvent molecules, and other dynamic processes that are crucial for a complete understanding of the molecule's behavior in a realistic chemical environment.

Beyond DFT, other quantum mechanical methods can provide a more detailed analysis of the electronic structure. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while more computationally expensive, can offer higher accuracy for certain properties. These calculations can be used to precisely determine bond lengths, bond angles, and dihedral angles. They also provide a more refined description of the molecular orbitals and their energies, which is fundamental to understanding the molecule's spectroscopic properties and reactivity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(2-Bromophenyl)propanenitrile, and how should conflicting data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the bromophenyl and nitrile group positions. For example, coupling patterns in -NMR can resolve substitution on the aromatic ring .

- X-ray Diffraction : Single-crystal X-ray analysis provides definitive structural confirmation, especially for hydrogen-bonded supramolecular assemblies (e.g., C–H···N interactions observed in related bromophenyl nitriles) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- Conflict Resolution : Cross-reference with computational models (DFT) or replicate experiments under standardized conditions to address discrepancies in peak assignments or crystallographic data .

Q. How can the synthesis of this compound be optimized for higher yields?

- Methodological Answer :

- Reaction Conditions : Optimize solvent polarity (e.g., THF or DMF for alkylation) and temperature. For example, methylation of 2-(2-bromophenyl)acetonitrile with NaH/MeI in THF at 0–25°C improves regioselectivity .

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) in nucleophilic substitution reactions to enhance bromine retention .

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol to remove byproducts like unreacted acetonitrile derivatives .

Q. What analytical methods ensure purity and stability of this compound during storage?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor degradation products. GC-MS is suitable for volatile impurities .

- Stability Testing : Store under inert atmosphere (argon) at −20°C to prevent nitrile hydrolysis. Regularly assess via -NMR for decomposition (e.g., broadening of aromatic peaks indicates oxidation) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and electronic properties of this compound derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic substitution or cycloaddition .

- QSPR/Neural Networks : Train models using datasets of similar bromophenyl nitriles to predict properties like solubility or toxicity. For example, correlate LogP values with substituent electronegativity .

- Reactivity Validation : Compare computed transition states (e.g., for Diels-Alder reactions) with experimental kinetic data to refine models .

Q. What strategies resolve contradictions in reported reaction mechanisms involving bromophenyl nitriles?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted vs. stepwise pathways in cycloadditions .

- In Situ Spectroscopy : Monitor reactions via FT-IR or Raman to detect intermediates (e.g., enolate formation during alkylation) .

- Cross-Literature Analysis : Re-evaluate conflicting data (e.g., solvent effects on regioselectivity) using multivariate regression to identify overlooked variables .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in drug discovery?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., methyl, trifluoromethyl) via Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to modulate steric/electronic profiles .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with computed binding affinities (molecular docking) .

- Metabolic Stability : Use microsomal incubation (e.g., rat liver S9 fraction) to identify metabolically labile sites for further modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.